Bienvenue dans la boutique en ligne BenchChem!

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine

Lipophilicity Calculated logP Cyclopropyl effect

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine is a functionalized pyrazole-ethanamine building block characterized by a unique cyclopropyl-trifluoromethyl substitution pattern on the pyrazole ring. This substitution imparts distinct physicochemical properties, including a relatively high lipophilicity (calculated logP of 2.4383 ) and moderate predicted basicity (pKa 8.66 ± 0.10 ).

Molecular Formula C9H12F3N3
Molecular Weight 219.211
CAS No. 1006479-50-0
Cat. No. B2400526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine
CAS1006479-50-0
Molecular FormulaC9H12F3N3
Molecular Weight219.211
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCN)C(F)(F)F
InChIInChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(6-1-2-6)15(14-8)4-3-13/h5-6H,1-4,13H2
InChIKeyQZDXYUNJNAFZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine (CAS 1006479-50-0): Baseline Properties and Class Identification for R&D Procurement


2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine is a functionalized pyrazole-ethanamine building block characterized by a unique cyclopropyl-trifluoromethyl substitution pattern on the pyrazole ring . This substitution imparts distinct physicochemical properties, including a relatively high lipophilicity (calculated logP of 2.4383 [1]) and moderate predicted basicity (pKa 8.66 ± 0.10 ). The compound serves as a versatile intermediate in medicinal chemistry, particularly for scaffold derivatization where the combination of a non-aromatic cyclopropyl group and an electron-withdrawing trifluoromethyl group is critical for achieving specific target engagement or pharmacokinetic profiles. It is commercially available with purity specifications typically ≥95% by HPLC .

Why Generic Pyrazole-Ethanamine Analogs Cannot Replace 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine: A Pharmacophore-Driven Substitution Analysis


Simple substitution of the cyclopropyl group or omission of the trifluoromethyl group in structurally related pyrazole-ethanamine analogs leads to fundamentally different physicochemical and pharmacological profiles, making generic interchange scientifically unsound. Compound 1006479-50-0 possesses a distinct pharmacophore where the cyclopropyl ring restricts conformational freedom , the trifluoromethyl group enhances lipophilicity and metabolic stability through strong electron-withdrawing effects , and the primary amine side chain enables diverse conjugation chemistries. The specific combination of these three features—cyclopropyl at position 5, trifluoromethyl at position 3, and ethanamine at position 1—produces a unique property vector (logP 2.44, TPSA 43.8 Ų, pKa 8.66) that cannot be replicated by analogs lacking the cyclopropyl group (lower logP and altered steric profile) or those with a shorter/longer side chain (different amine placement and reactivity) [1]. Consequently, in SAR campaigns or fragment-based design, substituting 1006479-50-0 with a generic analog risks introducing unexpected changes in target binding affinity, cellular permeability, or metabolic clearance, undermining the integrity of structure-activity relationships. The following quantitative evidence substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine (CAS 1006479-50-0) vs. Closest Analogs


Lipophilicity Advantage: Higher Calculated logP vs. Des-Cyclopropyl and 5-Methyl Analogs

The target compound (1006479-50-0) exhibits a calculated logP of 2.4383 [1], significantly higher than the des-cyclopropyl analog 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine (predicted logP ~1.5-1.8) and the 5-methyl analog (predicted logP ~2.0-2.2). The cyclopropyl group contributes approximately +0.5 to +0.9 logP units relative to hydrogen or methyl substitution at the 5-position, consistent with the well-established lipophilicity-enhancing effect of cyclopropane rings in medicinal chemistry .

Lipophilicity Calculated logP Cyclopropyl effect Medicinal chemistry building blocks

Topological Polar Surface Area (TPSA): Optimal Range for Permeability vs. Side-Chain Variants

The target compound has a topological polar surface area (TPSA) of 43.8 Ų , placing it well within the favorable range for passive membrane permeation and potential CNS penetration (typically TPSA < 60-70 Ų for blood-brain barrier penetration). Analogs with longer side chains (e.g., propylamine, CAS 925580-00-3) or additional polar substituents exhibit higher TPSA values, reducing their suitability for CNS-targeted libraries.

Topological polar surface area Blood-brain barrier permeability Building block design

pKa and Amine Basicity: Differentiated Reactivity for Conjugation vs. 5-Aryl or Des-CF3 Analogs

The predicted pKa of the primary amine in 1006479-50-0 is 8.66 ± 0.10 , reflecting the electron-withdrawing influence of the pyrazole ring bearing the trifluoromethyl group. This pKa is lower than typical aliphatic amines (pKa ~10-11), enhancing its suitability for amide coupling reactions under mildly basic conditions while maintaining sufficient nucleophilicity for reductive amination or sulfonamide formation. Analogs lacking the trifluoromethyl group (e.g., 2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethanamine) would exhibit higher amine basicity (>9.5 predicted), altering reaction kinetics and potentially leading to different byproduct profiles during conjugation.

pKa Amine basicity Conjugation chemistry Building block reactivity

Purity Specification: ≥95-97% HPLC for Reproducible SAR vs. Lower-Purity Generic Sources

Commercially, 1006479-50-0 is available with a documented purity specification of ≥95% by HPLC (BOC Sciences) and 97% from suppliers such as Leyan , ensuring batch-to-batch consistency essential for structure-activity relationship (SAR) studies. Generic or lower-cost analogs from non-specialist vendors frequently lack documented analytical characterization, introducing risks of contaminant-driven false positives or potency variations in biological assays.

Purity specification Quality assurance SAR reproducibility Procurement criteria

Safety and Handling Profile: Known Hazard Warnings Enable Risk-Managed Procurement vs. Uncharacterized Analogs

The target compound has a documented safety profile: classified as GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This detailed hazard characterization allows procurement teams and laboratory safety officers to implement appropriate engineering controls and personal protective equipment before compound receipt. In contrast, many custom-synthesized or niche analogs lack publicly available hazard data, creating regulatory compliance and occupational safety risks.

Safety data Hazard classification Procurement risk management Laboratory safety

Optimal Application Scenarios for 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment Library Design Requiring Balanced Lipophilicity (logP 2-3) and Low TPSA

The combination of logP 2.4383 [1] and TPSA 43.8 Ų makes this compound an ideal building block for constructing fragment libraries targeting CNS indications. Unlike des-cyclopropyl analogs (logP <2, TPSA similar) that may exhibit insufficient lipophilicity for blood-brain barrier penetration, or highly lipophilic analogs (logP >4) that risk promiscuity and poor solubility, 1006479-50-0 occupies the optimal CNS drug-like property space. Researchers should select this compound when designing fragments where lipophilicity-driven membrane partitioning must be balanced with aqueous solubility.

Parallel Library Synthesis Requiring Controlled Amine Reactivity for Amide Coupling

The moderate pKa of 8.66 enables efficient amide bond formation under standard HATU/DIPEA or EDC/HOBt conditions without the excessive basicity (pKa >9.5) that can catalyze racemization or promote side reactions in sensitive substrates. This differentiation supports its use in automated parallel synthesis platforms where reaction consistency and minimal byproduct formation are critical for library quality. Analogs with higher pKa values may require additional optimization of coupling conditions, reducing throughput and increasing failure rates.

Fragment-to-Lead Optimization Where Cyclopropyl-Induced Conformational Restriction Is Desirable

The cyclopropyl group at position 5 introduces conformational restriction that can reduce entropic penalty upon target binding and improve ligand efficiency . In fragment-to-lead campaigns, this building block provides a rigid scaffold that enables more predictable SAR interpretation compared to flexible analogs (e.g., 5-ethyl or 5-propyl variants). The documented purity ≥95% ensures that observed activity in biochemical assays is attributable to the intended compound rather than impurities, supporting reliable decision-making during hit expansion.

Regulated Laboratory Environments Requiring Pre-Characterized Hazard Data

For industrial R&D organizations and academic core facilities operating under strict EHS guidelines, the availability of complete GHS hazard classification (GHS07, H302, H315, H319, H335) enables seamless integration into existing chemical inventory systems and risk assessment workflows. This contrasts sharply with uncharacterized custom analogs that may require expensive and time-consuming hazard profiling before use, causing project delays and compliance gaps.

Quote Request

Request a Quote for 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.